molecular formula C10H12N2 B8753520 6-Methyl-1H-indole-3-methanamine

6-Methyl-1H-indole-3-methanamine

Cat. No. B8753520
M. Wt: 160.22 g/mol
InChI Key: FABSJUZQUYUZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1H-indole-3-methanamine is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-1H-indole-3-methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-indole-3-methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Methyl-1H-indole-3-methanamine

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

(6-methyl-1H-indol-3-yl)methanamine

InChI

InChI=1S/C10H12N2/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-4,6,12H,5,11H2,1H3

InChI Key

FABSJUZQUYUZSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 6-methyl-1H-indole-3-carbaldehyde oxime (0.66 g) and NiCl2.6H2O (0.97 g) in methanol (60 ml) was added at 22° C. sodium borohydride (3.04 g) in portions. The suspension was filtered and the filtrate evaporated. The residue was partitioned between aqueous NH3 (1%) and ethyl acetate, the organic layer was dried and evaporated to the give crude C-(6-methyl-1H-indol-3-yl)-methylamine as a yellow semi solid (0.68 g).
Name
6-methyl-1H-indole-3-carbaldehyde oxime
Quantity
0.66 g
Type
reactant
Reaction Step One
[Compound]
Name
NiCl2.6H2O
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 6-methyl-1H-indole-3-carbaldehyde oxime (0.66 g) and NiCl2.6 H2O (0.97 g) in methanol (60 ml) was added at 22° C. sodium borohydride (3.04 g) in portions. The suspension was filtered and the filtrate evaporated. The residue was partitioned between aqueous NH3 (1%) and ethyl acetate, the organic layer was dried and evaporated to the give the crude title compound as a yellow semi solid (0.68 g).
Name
6-methyl-1H-indole-3-carbaldehyde oxime
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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